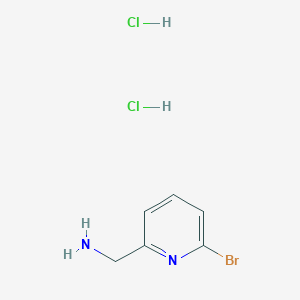amine CAS No. 2228169-88-6](/img/new.no-structure.jpg)
[(5-bromo-2-chloropyridin-4-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-chloropyridin-4-yl)methylamine is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chloropyridin-4-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-chloropyridine.
Methylation: The pyridine derivative undergoes a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (5-bromo-2-chloropyridin-4-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-2-chloropyridin-4-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(5-bromo-2-chloropyridin-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (5-bromo-2-chloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in pharmacological applications, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-chloropyridine: A precursor in the synthesis of (5-bromo-2-chloropyridin-4-yl)methylamine.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Another compound with similar structural features but different applications.
5-bromo-2-fluoropyridine: A related compound used in similar synthetic applications.
Uniqueness
(5-bromo-2-chloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
2228169-88-6 |
|---|---|
Formule moléculaire |
C7H8BrClN2 |
Poids moléculaire |
235.51 g/mol |
Nom IUPAC |
1-(5-bromo-2-chloropyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8BrClN2/c1-10-3-5-2-7(9)11-4-6(5)8/h2,4,10H,3H2,1H3 |
Clé InChI |
HMWAUDJBMYQZMH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NC=C1Br)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



